molecular formula C24H26N2O4S B15153725 3-(azepan-1-ylcarbonyl)-4-methoxy-N-(naphthalen-1-yl)benzenesulfonamide

3-(azepan-1-ylcarbonyl)-4-methoxy-N-(naphthalen-1-yl)benzenesulfonamide

Cat. No.: B15153725
M. Wt: 438.5 g/mol
InChI Key: OKHJLLIZRCVIQK-UHFFFAOYSA-N
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Description

3-(azepan-1-ylcarbonyl)-4-methoxy-N-(naphthalen-1-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of azepane, methoxy, naphthalene, and benzenesulfonamide groups, which contribute to its diverse chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylcarbonyl)-4-methoxy-N-(naphthalen-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,6-diaminohexane.

    Attachment of the Naphthalene Group: The naphthalene moiety can be introduced through a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride derivative.

    Methoxylation: The methoxy group is typically introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate compound with benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylcarbonyl)-4-methoxy-N-(naphthalen-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, where nucleophiles like halides can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halides, nucleophiles like amines or thiols, under varying temperatures and solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, thiolated compounds.

Scientific Research Applications

3-(azepan-1-ylcarbonyl)-4-methoxy-N-(naphthalen-1-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylcarbonyl)-4-methoxy-N-(naphthalen-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(azepan-1-ylcarbonyl)-4-methoxy-N-(naphthalen-1-yl)benzenesulfonamide
  • 3-(azepan-1-ylcarbonyl)-4-ethoxy-N-(naphthalen-1-yl)benzenesulfonamide
  • 3-(azepan-1-ylcarbonyl)-4-methoxy-N-(phenyl)benzenesulfonamide

Uniqueness

3-(azepan-1-ylcarbonyl)-4-methoxy-N-(naphthalen-1-yl)benzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of the naphthalene moiety, in particular, enhances its ability to interact with aromatic systems, making it valuable in various research and industrial contexts.

Properties

Molecular Formula

C24H26N2O4S

Molecular Weight

438.5 g/mol

IUPAC Name

3-(azepane-1-carbonyl)-4-methoxy-N-naphthalen-1-ylbenzenesulfonamide

InChI

InChI=1S/C24H26N2O4S/c1-30-23-14-13-19(17-21(23)24(27)26-15-6-2-3-7-16-26)31(28,29)25-22-12-8-10-18-9-4-5-11-20(18)22/h4-5,8-14,17,25H,2-3,6-7,15-16H2,1H3

InChI Key

OKHJLLIZRCVIQK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32)C(=O)N4CCCCCC4

Origin of Product

United States

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